The Biosynthesis of Intermedine N-oxide: A Technical Guide for Researchers
The Biosynthesis of Intermedine N-oxide: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Intermedine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) predominantly found in plant species of the Boraginaceae family.[1][2] As with many PAs, it serves as a chemical defense mechanism against herbivores.[1] PAs are notable for their potential hepatotoxicity, which is a significant concern for human and animal health when PA-producing plants contaminate food sources.[3][4] In plants, these alkaloids are primarily stored in their N-oxide form, which is more water-soluble and generally considered less toxic than the tertiary amine base.[3][5] Understanding the intricate biosynthetic pathway of Intermedine N-oxide is crucial for toxicology, chemical ecology, and the development of potential pharmaceuticals. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of Intermedine N-oxide, detailing the precursors, key enzymatic steps, and intermediates. It includes structured data, detailed experimental protocols, and pathway visualizations to serve as an in-depth resource for the scientific community.
Introduction to Pyrrolizidine Alkaloids and Intermedine N-oxide
Pyrrolizidine alkaloids (PAs) are a large class of secondary metabolites characterized by a necine base structure, which is a pyrrolizidine ring system (two fused five-membered rings sharing a nitrogen atom).[1][3] The vast structural diversity of PAs arises from the esterification of various necine bases with different necic acids.[3][6] Intermedine is an ester composed of the necine base (+)-retronecine and the necic acid, trachelanthic acid. Intermedine N-oxide is the corresponding N-oxide of this tertiary amine.[7] The biosynthesis is a multi-step process that originates from primary metabolism, specifically from amino acids.
The Biosynthetic Pathway of Intermedine N-oxide
The formation of Intermedine N-oxide can be conceptually divided into four major stages:
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Biosynthesis of the Necine Base: Formation of (+)-retronecine from amino acid precursors.
-
Biosynthesis of the Necic Acid: Formation of trachelanthic acid.
-
Esterification: Condensation of the necine base and necic acid to form intermedine.
-
N-oxidation: Conversion of intermedine to Intermedine N-oxide.
Stage 1: Biosynthesis of the Necine Base ((+)-Retronecine)
The biosynthesis of the retronecine core is the most studied part of the pathway. It begins with the amino acid L-ornithine (or L-arginine, which can be converted to ornithine).
Step 1: Formation of Putrescine and Spermidine L-ornithine is decarboxylated by ornithine decarboxylase (ODC) to yield the diamine putrescine. Putrescine is a central molecule in polyamine biosynthesis and serves as a direct precursor for the necine base.[6] Spermidine, the other key precursor, is formed from putrescine and S-adenosylmethionine (SAM) via the actions of spermidine synthase.
Step 2: The First Committed Step - Homospermidine Synthesis The first pathway-specific, committed step in PA biosynthesis is the formation of the symmetric triamine, homospermidine.[8][9] This reaction is catalyzed by homospermidine synthase (HSS) , an enzyme that has been isolated, cloned, and characterized from several PA-producing plants.[8][10] HSS catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, releasing 1,3-diaminopropane.[8][11]
-
Enzyme: Homospermidine synthase (HSS) (EC 2.5.1.44)
-
Products: sym-Homospermidine, 1,3-diaminopropane[11]
-
Cofactor: NAD+[8]
Step 3: Conversion of Homospermidine to Retronecine The subsequent steps converting homospermidine into the bicyclic retronecine structure are not fully elucidated, and the specific enzymes have not yet been characterized. However, tracer experiments using labeled homospermidine have confirmed it is incorporated intact into the retronecine skeleton.[13][14][15] The proposed, though unconfirmed, pathway involves an oxidative deamination of one of the primary amino groups of homospermidine, followed by an intramolecular Mannich-type cyclization to form the pyrrolizidine ring. Subsequent hydroxylation and desaturation steps would then lead to the final retronecine structure.
Figure 1. Biosynthetic pathway of the necine base, (+)-retronecine.
Stage 2: Biosynthesis of the Necic Acid (Trachelanthic Acid)
The necic acid moiety of intermedine, trachelanthic acid, is biosynthetically derived from branched-chain amino acids.[6][7] L-isoleucine has been identified as a key precursor for many necic acids.[6] However, similar to the later stages of necine base formation, the specific enzymatic steps and intermediates that convert L-isoleucine into trachelanthic acid are not well-established in the current scientific literature. The pathway likely involves transamination, decarboxylation, and a series of oxidation and reduction reactions.
Figure 2. Proposed origin of the necic acid, trachelanthic acid.
Stage 3: Esterification
The penultimate step in the formation of the tertiary alkaloid is the esterification of the C-9 hydroxyl group of the (+)-retronecine base with the carboxyl group of trachelanthic acid to form intermedine. The specific enzyme catalyzing this condensation reaction in PA-producing plants has not yet been identified. It is likely a type of acyltransferase that utilizes an activated form of the necic acid, such as a Coenzyme A thioester.
Stage 4: N-oxidation
The final step is the conversion of the tertiary amine, intermedine, to its corresponding N-oxide. This is a detoxification step for the plant, as the N-oxide form is less toxic and more easily transported and stored in the aqueous environment of the plant vacuole.[5] This oxidation is catalyzed by a flavin-containing monooxygenase (FMO).[16] While the specific FMO responsible for intermedine N-oxidation has not been isolated, FMOs are known to be involved in the N-oxidation of other PAs, such as senecionine.[16]
Figure 3. Final esterification and N-oxidation steps.
Quantitative Data
Quantitative analysis of PAs is critical for food safety and toxicological studies. Data is typically generated using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Table 1: Quantitative Analysis of Pyrrolizidine Alkaloids in Various Matrices
| Analyte(s) | Matrix | Method | Concentration Range / LOQ | Reference |
| 28 PAs including Intermedine & Intermedine N-oxide | Honey | SPE-LC-MS/MS | LOQ: 1.0 µg/kg | [17] |
| 28 PAs including Intermedine & Intermedine N-oxide | Plant Material | SPE-LC-MS/MS | Reporting Limit: 5 µg/kg | [18][19] |
| Lycopsamine, Intermedine, and their N-oxides | Honey | QuPPE-LC-MS/MS | LOQ: 20 µg/kg | [20] |
Table 2: Kinetic Parameters of Homospermidine Synthase (HSS)
| Enzyme Source | Substrate(s) | Specific Activity (U/mg) | Reference |
| Blastochloris viridis (recombinant) | Putrescine, 1,3-diaminopropane | 8.72 | [21] |
Experimental Protocols
Protocol: Extraction and Quantification of Intermedine N-oxide from Plant Material
This protocol is adapted from established methods for PA analysis.[18][19]
Objective: To extract and quantify Intermedine N-oxide and other PAs from dried plant material using Solid-Phase Extraction (SPE) and LC-MS/MS.
Materials:
-
Dried, homogenized plant material
-
Extraction Solution: 0.05 M Sulfuric Acid in water
-
Neutralization Solution: 2.5% Ammonia in water
-
SPE Cartridges: Reversed Phase C18
-
SPE Conditioning Solvents: Methanol, Water
-
SPE Elution Solvent: Methanol (or 2.5% Ammonia in Methanol for certain matrices)
-
Reconstitution Solvent: 5% Methanol in water (v/v)
-
Analytical standards for Intermedine and Intermedine N-oxide
-
Equipment: Centrifuge, ultrasonic bath, SPE vacuum manifold, nitrogen evaporator, LC-MS/MS system.
Procedure:
-
Sample Preparation: Weigh 2.0 g of homogenized plant material into a 50 mL centrifuge tube.
-
Extraction:
-
Add 20 mL of Extraction Solution (0.05 M H₂SO₄).
-
Sonicate for 15 minutes at room temperature.
-
Centrifuge for 10 minutes at ≥3800 x g. Decant the supernatant into a clean tube.
-
Repeat the extraction on the pellet with another 20 mL of Extraction Solution.
-
Combine the supernatants.
-
-
SPE Purification:
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water. Do not allow the cartridge to run dry.
-
Sample Loading: Neutralize an aliquot (e.g., 10 mL) of the acidic extract with the ammonia solution and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 x 5 mL of water to remove polar impurities.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the PAs with 2 x 5 mL of methanol into a collection tube.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in 1.0 mL of Reconstitution Solvent.
-
Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial.
-
-
LC-MS/MS Analysis:
-
Analyze the sample using a reverse-phase HPLC column coupled to a triple quadrupole mass spectrometer.
-
Use a gradient elution program with mobile phases typically consisting of ammonium formate and formic acid in water and methanol/acetonitrile.
-
Monitor the specific parent-to-daughter ion transitions for Intermedine N-oxide (e.g., m/z 316.2 → 138.1, 120.1) in Multiple Reaction Monitoring (MRM) mode.
-
Quantify using a matrix-matched calibration curve prepared with certified reference standards.
-
Figure 4. Workflow for PA extraction and analysis from plant material.
Protocol: Homospermidine Synthase (HSS) Activity Assay
This protocol is based on the principles of the deoxyhypusine synthase assay, the evolutionary ancestor of HSS.[8][22]
Objective: To determine the enzymatic activity of HSS in a plant protein extract by measuring the formation of homospermidine.
Materials:
-
Plant protein extract (e.g., from root cultures)
-
Assay Buffer: e.g., 100 mM Glycine-NaOH, pH 9.0
-
Substrates: Putrescine dihydrochloride, Spermidine trihydrochloride
-
Cofactor: NAD+
-
Reaction Stop Solution: e.g., Perchloric acid
-
Derivatization agent for polyamines (e.g., Dansyl chloride)
-
HPLC system with a fluorescence or UV detector.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:
-
Assay Buffer
-
1 mM NAD+
-
5 mM Putrescine
-
5 mM Spermidine
-
Plant protein extract (amount to be optimized, e.g., 50-100 µg total protein)
-
Bring to a final volume (e.g., 100 µL) with nuclease-free water.
-
Prepare a negative control without the protein extract or without spermidine.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the protein extract.
-
Incubate at an optimal temperature (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes). The reaction should be in the linear range.
-
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold perchloric acid.
-
Derivatization:
-
Centrifuge to pellet the precipitated protein.
-
Take the supernatant and derivatize the polyamines (substrate and product) using an appropriate agent like Dansyl chloride according to established protocols. This makes them detectable by fluorescence.
-
-
HPLC Analysis:
-
Analyze the derivatized sample by reverse-phase HPLC.
-
Separate the derivatized polyamines using a suitable gradient.
-
Detect the product, derivatized homospermidine, using a fluorescence detector.
-
Quantify the amount of homospermidine formed by comparing the peak area to a standard curve of derivatized homospermidine.
-
-
Calculate Activity: Express the enzyme activity in terms of product formed per unit time per amount of protein (e.g., nmol/min/mg).
Conclusion and Future Directions
The biosynthetic pathway of Intermedine N-oxide begins with well-characterized precursors from primary metabolism and proceeds through the formation of homospermidine via the key enzyme homospermidine synthase.[8] Beyond this initial step, however, the pathway becomes less clear. Significant knowledge gaps remain concerning the specific enzymes and intermediates involved in the conversion of homospermidine to the retronecine base, the biosynthesis of the trachelanthic acid moiety from L-isoleucine, and the final esterification step. Future research, leveraging modern genomics, proteomics, and metabolomics approaches, will be essential to identify the genes and characterize the enzymes responsible for these missing steps. Elucidating the complete pathway will not only deepen our understanding of plant chemical defense but also provide crucial tools for managing the risks associated with PA toxicity and potentially harnessing these complex molecules for novel applications.
References
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